N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide
Description
N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The incorporation of a triazole ring in the structure enhances its potential pharmacological applications.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(6-5-13-15-9-16-18-13)17-11-7-10-3-1-2-4-12(10)20-8-11/h1-4,9,11H,5-8H2,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWOVCPGJCJKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NC(=O)CCC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide.
Amidation Reaction: The final step involves the coupling of the chromene-triazole intermediate with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the chromene core, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The chromene core may interact with enzymes or receptors, modulating their activity. The triazole ring can enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of inflammatory mediators, scavenging of free radicals, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)butanamide
- N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)pentanamide
- N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)hexanamide
Uniqueness
N-(3,4-dihydro-2H-chromen-3-yl)-3-(1H-1,2,4-triazol-5-yl)propanamide is unique due to its specific combination of a chromene core and a triazole ring. This structure imparts distinct biological activities and potential therapeutic applications that may not be present in similar compounds. The length of the propanamide chain also influences its pharmacokinetic properties, making it a compound of interest for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
